molecular formula C9H7N3O2S B2645503 1-(4-nitrophenyl)-1H-imidazole-2-thiol CAS No. 155655-99-5

1-(4-nitrophenyl)-1H-imidazole-2-thiol

Cat. No. B2645503
CAS RN: 155655-99-5
M. Wt: 221.23
InChI Key: NAHKZPQOMYCQIE-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-1H-imidazole-2-thiol, commonly known as NITPIT, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. NITPIT is a heterocyclic compound that contains both sulfur and nitrogen atoms, making it a versatile molecule for use in various fields of research. In

Scientific Research Applications

  • Inhibition of Aldehyde Dehydrogenase :

    • 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (a derivative) has been shown to cause a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
  • Antibacterial Activity :

    • S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol showed significant antibacterial activity against various gram-negative and gram-positive bacteria, indicating potential applications in antimicrobial treatments (Aziz‐ur‐Rehman et al., 2013).
  • Electrochemical Properties :

    • The electrochemical properties of imidazole-2-thiols, including 5-nitrobenzimidazole-2-thiol, were studied, providing insights into their potential applications in electrochemical systems (Po et al., 1991).
  • Electrochemical Reduction and Surfactant Interaction Studies :

    • Studies on the electrochemical reduction of 2-(4-nitrophenyl)-1H-benzo[d]imidazole and its interaction with cationic surfactants like cetyltrimethylammonium bromide highlighted its potential in chemical analysis and material science applications (Datta et al., 2016).
  • Antitubercular Activity :

    • Certain imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited potent antitubercular activity, suggesting their potential in developing treatments for tuberculosis (Patel et al., 2017).
  • Application in Corrosion Inhibition :

    • Novel imidazole derivatives were found to be effective corrosion inhibitors for steel in CO2 saturated brine solution, indicating their potential use in industrial applications to prevent metal corrosion (Singh et al., 2017).
  • Use as Organic Precursors for Nanoparticle Synthesis :

    • N1-Hydroxy-2,4,5-trisubstituted imidazoles, including 4,5-dimethyl-2-(3-nitrophenyl)-1H-imidazol-1-ol, were used as organic precursors for the synthesis of zinc oxide nanoparticles (Padhy et al., 2010).
  • Antimicrobial Agents :

    • Certain imidazole derivatives, including those with a nitrophenyl group, have been synthesized and tested as potent antimicrobial agents, showing effectiveness against Candida albicans (Narwal et al., 2012).

properties

IUPAC Name

3-(4-nitrophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-6-5-10-9(11)15/h1-6H,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHKZPQOMYCQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988237
Record name 1-(4-Nitrophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6857-35-8
Record name 1-(4-Nitrophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrophenyl)imidazoline-2-thione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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